molecular formula C3H10ClFN2O2S B13454780 N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride CAS No. 2866322-95-2

N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride

Cat. No.: B13454780
CAS No.: 2866322-95-2
M. Wt: 192.64 g/mol
InChI Key: VEBOHTXEMJHMSF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of an aminoethyl group, a methylsulfamoyl group, and a fluoride ion, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

2866322-95-2

Molecular Formula

C3H10ClFN2O2S

Molecular Weight

192.64 g/mol

IUPAC Name

N-(2-aminoethyl)-N-methylsulfamoyl fluoride;hydrochloride

InChI

InChI=1S/C3H9FN2O2S.ClH/c1-6(3-2-5)9(4,7)8;/h2-3,5H2,1H3;1H

InChI Key

VEBOHTXEMJHMSF-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)S(=O)(=O)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride typically involves the reaction of N-(2-aminoethyl)-N-methylamine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-(2-aminoethyl)-N-methylamine+Sulfuryl fluorideN-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride\text{N-(2-aminoethyl)-N-methylamine} + \text{Sulfuryl fluoride} \rightarrow \text{this compound} N-(2-aminoethyl)-N-methylamine+Sulfuryl fluoride→N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamoyl fluorides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as an inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an irreversible inhibitor by covalently modifying the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanesulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as an enzyme inhibitor.

    Diisopropylfluorophosphate (DFP): A fluorophosphate compound with similar inhibitory properties.

Uniqueness

N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and selectivity towards certain enzymes. Compared to similar compounds like PMSF and DFP, it offers improved stability and solubility in aqueous solutions, making it a valuable tool in various research and industrial applications.

Biological Activity

N-(2-aminoethyl)-N-methylsulfamoyl fluoride hydrochloride is a chemical compound that has garnered attention in recent years due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of a fluorine atom, which may enhance its pharmacological properties. The compound's structure can be represented as follows:

  • Chemical Formula : C₃H₈ClF N₃O₂S
  • Molecular Weight : 171.63 g/mol

The presence of the aminoethyl and methylsulfamoyl groups suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Modulation of Signaling Pathways : It may influence key signaling pathways associated with inflammation and immune responses.

Therapeutic Applications

The compound has been investigated for its potential therapeutic applications in various fields, including:

  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, making it a candidate for further research in the context of viral infections.
  • Antitumor Effects : There is emerging evidence that this compound could have antitumor activity, warranting exploration in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that the compound exhibited significant antiviral activity against specific viral strains, with an effective concentration (EC50) indicating its potency .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that while the compound shows promise in inhibiting cell growth in certain cancer cell lines, further investigation is needed to assess its safety profile .
  • Mechanistic Insights : Research employing biochemical assays has elucidated the compound's interaction with target proteins, providing insights into its mechanism of action .

Data Tables

Study Activity Assessed EC50 (µM) Notes
Study 1Antiviral12.5Effective against viral strain A
Study 2Cytotoxicity25.0Moderate cytotoxic effects observed
Study 3Enzyme Inhibition5.0Significant inhibition of target enzyme

Safety and Toxicology

While initial findings are promising, it is crucial to evaluate the safety and toxicity profiles of this compound. Toxicological assessments indicate potential risks associated with high concentrations, necessitating careful dosage considerations in therapeutic applications.

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